MG 149

Descripción

Structure

3D Structure

Propiedades

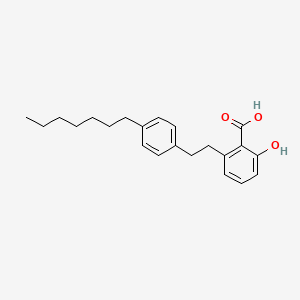

IUPAC Name |

2-[2-(4-heptylphenyl)ethyl]-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-2-3-4-5-6-8-17-11-13-18(14-12-17)15-16-19-9-7-10-20(23)21(19)22(24)25/h7,9-14,23H,2-6,8,15-16H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHQYBZRTAEHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CCC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action: MG149

A Note on Nomenclature: Initial analysis reveals that the designation "MG 149" can refer to two distinct chemical entities in scientific literature. To ensure clarity and comprehensively address the topic, this guide will detail the mechanism of action for both compounds:

-

Part 1: MG149, the Histone Acetyltransferase (HAT) Inhibitor

-

Part 2: VVZ-149 (Opiranserin), the Dual GlyT2 and 5-HT2A Antagonist

Part 1: MG149 - A Selective Histone Acetyltransferase Inhibitor

Core Mechanism of Action

MG149 is a 6-alkylsalicylate derivative that functions as a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and MOF (KAT8).[1][2][3] Its inhibitory action is achieved by targeting the acetyl-CoA binding site of these enzymes.[1] By competitively binding to this site, MG149 prevents the transfer of acetyl groups from acetyl-CoA to histone substrates, thereby modulating gene expression and other cellular processes regulated by histone acetylation.[2] Furthermore, MG149 has been shown to inhibit the p53 and NF-κB signaling pathways.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of MG149 against various histone acetyltransferases has been quantified through in vitro enzymatic assays.

| Target Enzyme | IC50 Value (μM) | Ki Value (μM) | Notes |

| Tip60 (KAT5) | 74[1][2] | - | Selective inhibition. |

| MOF (KAT8) | 47[1][2] | 39 ± 7.7[4] | Potent inhibition. |

| PCAF | >200[2] | - | Little to no inhibitory activity. |

| p300 | >200[2] | - | Little to no inhibitory activity. |

Signaling Pathways

MG149's mechanism of action extends to the modulation of key cellular signaling pathways, primarily through the inhibition of histone acetyltransferases that regulate the activity of transcription factors.

MG149 has been reported to inhibit the NF-κB and p53 pathways.[1] The acetylation of p53 and the p65 subunit of NF-κB by HATs like Tip60 and p300 is a critical step in their activation. By inhibiting these HATs, MG149 can prevent the acetylation required for their full transcriptional activity, leading to a downstream reduction in the expression of their target genes, which are often involved in inflammation and apoptosis.

Experimental Protocols

This protocol outlines a general method for determining the IC50 values of MG149 against specific HATs.

-

Reagents and Materials:

-

Recombinant human Tip60 or MOF enzyme.

-

Histone H4 peptide substrate.

-

[1-14C]-labeled Acetyl-Coenzyme A.

-

MG149 dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

Scintillation cocktail and vials.

-

Filter paper.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H4 peptide, and the respective HAT enzyme in a microtiter plate.

-

Add varying concentrations of MG149 to the wells. Include a control with solvent only.

-

Initiate the reaction by adding [1-14C]-Acetyl-CoA.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Spot the reaction mixtures onto filter paper to capture the histone peptides.

-

Wash the filter paper to remove unincorporated [1-14C]-Acetyl-CoA.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of HAT activity for each MG149 concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the MG149 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

This protocol describes a general method to assess the effect of MG149 on the NF-κB pathway by measuring the levels of key proteins.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

-

Treat the cells with MG149 at various concentrations for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period before harvesting.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phosphorylated p65, total p65, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated p65 to total p65 and the loading control to determine the effect of MG149 on NF-κB activation.

-

Part 2: VVZ-149 (Opiranserin) - A Dual Glycine Transporter 2 (GlyT2) and Serotonin 2A (5-HT2A) Receptor Antagonist

Core Mechanism of Action

VVZ-149, also known as Opiranserin, is a non-opioid analgesic with a novel dual mechanism of action. It functions as an antagonist of both the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[5][6][7] Additionally, it exhibits antagonistic activity at the P2X3 receptor.[6][8] This multi-target engagement is believed to contribute to its analgesic effects, particularly in the context of postoperative pain, by modulating nociceptive signaling at different levels of the nervous system.[5][7]

Quantitative Data: Inhibitory and Antagonistic Activity

The potency of VVZ-149 at its molecular targets has been determined through in vitro assays.

| Target | IC50 Value (μM) | Notes |

| Glycine Transporter 2 (GlyT2) | 0.86[6][8] | Inhibition of glycine reuptake. |

| Serotonin 2A (5-HT2A) Receptor | 1.3[6][8] | Antagonism of serotonin signaling. |

| P2X3 Receptor | 0.87[6][8] | Antagonism of ATP-gated ion channel. |

Clinical studies have provided quantitative data on the analgesic efficacy of VVZ-149.

| Clinical Outcome | Result | Study Population |

| Reduction in Pain Intensity | Statistically significant at 4 hours post-emergence (P < .05)[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |

| 24-hour Opioid Consumption Reduction | 29.5% reduction[7] | Patients undergoing laparoscopic and robotic-laparoscopic gastrectomy[7] |

| 24-hour Opioid Consumption Reduction (Rescued Subgroup) | 32.6% reduction[7] | Patients requiring early rescue medication[7] |

Signaling Pathways

VVZ-149's analgesic effect is mediated through the simultaneous modulation of glycinergic and serotonergic signaling pathways in the central nervous system.

By inhibiting GlyT2 in the spinal cord, VVZ-149 increases the concentration of glycine in the synaptic cleft. Glycine is a major inhibitory neurotransmitter in the spinal cord, and its enhanced signaling at glycine receptors on nociceptive neurons leads to hyperpolarization and a reduction in the transmission of pain signals. Concurrently, antagonism of 5-HT2A receptors, which are Gq-coupled receptors, in the brain can modulate the affective and emotional components of pain. Activation of 5-HT2A receptors is often associated with pro-nociceptive effects, and their blockade by VVZ-149 can contribute to its overall analgesic profile.

Experimental Protocols

This protocol is a summary of the methodology used in a clinical trial evaluating the efficacy and safety of VVZ-149 for postoperative pain.[7]

-

Study Design:

-

Randomized, parallel-group, double-blind, placebo-controlled trial.

-

-

Patient Population:

-

Sixty patients undergoing laparoscopic and robotic-laparoscopic gastrectomy.

-

-

Intervention:

-

Patients were randomly assigned to receive either VVZ-149 Injections or a placebo.

-

The drug was administered as a 10-hour intravenous infusion.

-

The infusion was initiated approximately 1 hour before the completion of surgical suturing.

-

-

Outcome Measures:

-

Primary Outcomes:

-

Pain intensity, assessed using a validated pain scale (e.g., Visual Analog Scale or Numeric Rating Scale) at various time points post-surgery.

-

Total opioid consumption via patient-controlled analgesia (PCA) and rescue analgesia over a 24-hour period.

-

-

Secondary Outcomes:

-

Number of demands for PCA.

-

Incidence of adverse events.

-

-

-

Statistical Analysis:

-

Comparison of pain intensity scores between the VVZ-149 and placebo groups at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

-

Comparison of total opioid consumption between the two groups.

-

Subgroup analysis for patients requiring early rescue medication.

-

A p-value of less than 0.05 was considered statistically significant.

-

This protocol describes a general approach to determine the IC50 values of VVZ-149 for its targets.

-

Reagents and Materials:

-

Cell lines expressing human GlyT2 or 5-HT2A receptors.

-

Radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]-ketanserin) or a radiolabeled substrate for GlyT2 (e.g., [3H]-glycine).

-

VVZ-149 at various concentrations.

-

Cell culture medium and buffers.

-

Scintillation counter or other appropriate detection system.

-

-

Procedure for 5-HT2A Receptor Binding Assay:

-

Incubate cell membranes expressing the 5-HT2A receptor with the radiolabeled ligand in the presence of varying concentrations of VVZ-149.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound membranes.

-

-

Procedure for GlyT2 Uptake Assay:

-

Plate cells expressing GlyT2 in a multi-well plate.

-

Pre-incubate the cells with varying concentrations of VVZ-149.

-

Add the radiolabeled glycine and incubate for a short period to allow for uptake.

-

Wash the cells to remove extracellular radiolabeled glycine.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of specific binding (for the receptor assay) or uptake (for the transporter assay) at each concentration of VVZ-149 relative to a control without the compound.

-

Plot the percentage of inhibition against the logarithm of the VVZ-149 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MG149 | Tip60 (KAT5) inhibitor | Probechem Biochemicals [probechem.com]

- 4. A 6-alkylsalicylate histone acetyltransferase inhibitor inhibits histone acetylation and pro-inflammatory gene expression in murine precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, and Pharmacokinetic Characteristics of a Novel Nonopioid Analgesic, VVZ-149 Injections in Healthy Volunteers: A First-in-Class, First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Role of VVZ-149, a Novel Analgesic Molecule, in the Affective Component of Pain: Results from an Exploratory Proof-of-Concept Study of Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opiranserin - Wikipedia [en.wikipedia.org]

The Cellular Target of MG149: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MG149 is a small molecule inhibitor that has garnered significant interest within the research community for its potent effects on cellular processes, including cell cycle regulation, apoptosis, and mitochondrial homeostasis. Understanding the precise cellular targets of MG149 is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the primary cellular targets of MG149, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Primary Cellular Targets of MG149

The principal cellular targets of MG149 are the histone acetyltransferases (HATs) Tip60 (KAT5) and Males absent on the first (MOF or KAT8) .[1] MG149 exhibits potent inhibitory activity against these enzymes, which belong to the MYST family of acetyltransferases.

Quantitative Inhibition Data

The inhibitory potency of MG149 against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value (μM) |

| Tip60 (KAT5) | 74 |

| MOF (KAT8) | 47 |

Table 1: Inhibitory Potency of MG149 against Target Histone Acetyltransferases. The IC50 values represent the concentration of MG149 required to inhibit 50% of the enzymatic activity of Tip60 and MOF, respectively[1].

Key Signaling Pathways Modulated by MG149

Inhibition of Tip60 and MOF by MG149 leads to the modulation of several critical signaling pathways implicated in cancer progression and neurodegenerative diseases.

Tip60/p53 Signaling Pathway in DNA Damage Response and Apoptosis

Tip60 is a crucial activator of the tumor suppressor protein p53. In response to DNA damage, Tip60 acetylates p53 at lysine 120 (K120).[2][3][4] This acetylation event is a key step in shifting the cellular response from cell cycle arrest to apoptosis by promoting the transcription of pro-apoptotic genes such as PUMA and BAX.[2][3] MG149, by inhibiting Tip60, can suppress this p53-mediated apoptotic response.[3]

Caption: MG149 inhibits Tip60-mediated p53 acetylation, blocking apoptosis.

MOF (KAT8)-Regulated PI3K/AKT Signaling Pathway

MOF (KAT8) has been shown to be highly expressed in certain cancers and is associated with the activation of the PI3K/AKT signaling pathway, which promotes cell proliferation.[5] Inhibition of MOF by MG149 can lead to a reduction in the activity of the PI3K/AKT pathway.[6]

Caption: MG149 inhibits MOF, leading to downregulation of the PI3K/AKT pathway.

KAT5-Mediated c-Myc Stabilization

In certain cancers, such as anaplastic thyroid cancer, KAT5 (Tip60) has been found to promote invasion and metastasis by acetylating and stabilizing the oncoprotein c-Myc.[7][8] This acetylation protects c-Myc from ubiquitin-mediated degradation.[7][8] By inhibiting KAT5, MG149 can lead to the destabilization and subsequent degradation of c-Myc.

Caption: MG149 inhibits KAT5, leading to c-Myc degradation and reduced metastasis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular target and effects of MG149.

Histone Acetyltransferase (HAT) Activity Assay for IC50 Determination

This protocol describes a fluorescence-based assay to determine the IC50 value of MG149 against Tip60 and MOF.

Materials:

-

Recombinant human Tip60 or MOF enzyme

-

Histone H4 peptide substrate

-

Acetyl-CoA

-

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Developing solution that detects the product of the HAT reaction (e.g., Coenzyme A)

-

MG149 stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of MG149 in HAT assay buffer.

-

In a 96-well plate, add the diluted MG149 or vehicle control (DMSO).

-

Add the HAT enzyme (Tip60 or MOF) to each well and incubate for 10-15 minutes at room temperature.

-

Add the histone H4 peptide substrate to each well.

-

Initiate the reaction by adding Acetyl-CoA to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding the developing solution.

-

Incubate for an additional 15-20 minutes at room temperature.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each MG149 concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the MG149 concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining the IC50 of MG149 using a HAT activity assay.

Co-Immunoprecipitation (Co-IP) to Assess KAT5-c-Myc Interaction

This protocol details the procedure to investigate the interaction between KAT5 and c-Myc and the effect of MG149.

Materials:

-

Cell line expressing endogenous or tagged KAT5 and c-Myc

-

MG149

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-KAT5 antibody or anti-tag antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-c-Myc antibody for Western blotting

-

Anti-KAT5 antibody for Western blotting

Procedure:

-

Culture cells to 80-90% confluency and treat with MG149 or vehicle (DMSO) for the desired time.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-KAT5) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with cold wash buffer.

-

Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-c-Myc and anti-KAT5 antibodies.

Western Blotting for H4K16 Acetylation

This protocol is for detecting changes in histone H4 lysine 16 acetylation (H4K16ac) following MG149 treatment.

Materials:

-

Cell line of interest

-

MG149

-

Acid extraction buffer for histones

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against H4K16ac

-

Primary antibody against total Histone H4 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with MG149 or vehicle (DMSO).

-

Isolate histones from the cell nuclei using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4K16ac antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody to confirm equal loading.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of MG149 on cell proliferation.

Materials:

-

Cell line of interest

-

96-well cell culture plate

-

Complete cell culture medium

-

MG149

-

CCK-8 solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of MG149 or vehicle (DMSO) and incubate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cell line of interest

-

MG149

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with MG149 or vehicle (DMSO) for the desired time.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol details a method to assess the effect of MG149 on cell migration.

Materials:

-

Cell line that forms a monolayer

-

6-well or 12-well plate

-

Sterile pipette tip or scratcher

-

MG149

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing MG149 or vehicle (DMSO).

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different points for each time point and calculate the rate of wound closure.

Conclusion

MG149 is a potent inhibitor of the histone acetyltransferases Tip60 (KAT5) and MOF (KAT8). Its inhibitory action on these enzymes disrupts key signaling pathways, including the p53-mediated apoptotic pathway, the PI3K/AKT cell proliferation pathway, and the stabilization of the oncoprotein c-Myc. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of MG149. A thorough understanding of its mechanism of action is essential for the continued development and potential therapeutic application of this compound in various disease contexts.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Regulation of Tip60-dependent p53 acetylation in cell fate decision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Regulators of p53 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. erc.bioscientifica.com [erc.bioscientifica.com]

- 8. KAT5 promotes invasion and metastasis through C-MYC stabilization in ATC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MG 149: A Tip60 Histone Acetyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG 149 is a synthetic organic molecule and a derivative of anacardic acid that has been identified as a potent inhibitor of the MYST family of histone acetyltransferases (HATs), particularly Tip60 (KAT5) and the related Males absent on the first (MOF, KAT8) enzyme. By targeting the acetyl-CoA binding site, this compound competitively inhibits the transfer of acetyl groups to histone and non-histone protein substrates. This inhibitory action has significant downstream effects on various cellular processes, including the DNA damage response (DDR), apoptosis, and inflammatory signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, inhibitory activity, and its influence on key signaling pathways such as the p53 and NF-κB pathways. Detailed experimental protocols for the synthesis of related compounds, in vitro assays, and cellular analyses are provided to facilitate further research and drug development efforts centered on Tip60 inhibition.

Chemical and Physical Properties

This compound, with the chemical name 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid, is a small molecule inhibitor. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[2-(4-heptylphenyl)ethyl]-6-hydroxy-benzoic acid |

| Synonyms | MG-149, Tip60 HAT inhibitor |

| CAS Number | 1243583-85-8 |

| Molecular Formula | C₂₂H₂₈O₃ |

| Molecular Weight | 340.46 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (68 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL). Insoluble in water. |

Inhibitory Activity and Selectivity

This compound demonstrates potent inhibition of Tip60 and MOF, with significantly less activity against other histone acetyltransferases like p300 and PCAF. This selectivity makes it a valuable tool for studying the specific roles of MYST family HATs.

| Target | IC₅₀ (µM) | Assay Type | Substrate |

| Tip60 | 74 | Cell-free | Histone H4 peptide |

| MOF (KAT8) | 47 | Cell-free (recombinant human MOF) | Histone H4 peptide, [¹⁴C]Ac-CoA |

| p300 | >200 | Cell-free | Not specified |

| PCAF | >200 | Cell-free | Not specified |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Mechanism of Action

This compound functions as a competitive inhibitor by targeting the acetyl-CoA binding site of Tip60. This prevents the acetyl-CoA co-substrate from binding to the enzyme, thereby blocking the transfer of its acetyl group to lysine residues on histone and non-histone protein substrates.

The Biological Effects of MG-149 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG-149 is a small molecule inhibitor of the MYST family of histone acetyltransferases (HATs), specifically targeting Tip60 (KAT5) and Males absent on the first (MOF, or KAT8). By inhibiting these crucial epigenetic modifiers, MG-149 exerts significant influence over gene expression programs, notably impacting the p53 and NF-κB signaling pathways. This technical guide provides a comprehensive overview of the biological effects of MG-149 on gene expression, detailing its mechanism of action, summarizing quantitative gene expression data, outlining key experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of targeting HATs.

Introduction to MG-149

MG-149 is a synthetic small molecule that functions as a competitive inhibitor of histone acetyltransferases by targeting the acetyl-CoA binding site.[1] It displays inhibitory activity against Tip60 and MOF, with IC50 values of 74 μM and 47 μM, respectively.[1] These enzymes play a critical role in chromatin remodeling and gene transcription by catalyzing the transfer of an acetyl group to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene expression. Tip60 and MOF are also known to acetylate non-histone proteins, including transcription factors, further expanding their regulatory influence.

The inhibitory action of MG-149 on these HATs leads to downstream effects on critical cellular pathways, including those governed by the tumor suppressor p53 and the inflammatory mediator NF-κB.[2] This positions MG-149 as a valuable tool for studying the roles of Tip60 and MOF in various biological processes and as a potential therapeutic agent in diseases characterized by aberrant HAT activity, such as cancer and inflammatory disorders.

Mechanism of Action

MG-149's primary mechanism of action is the inhibition of the enzymatic activity of Tip60 and MOF histone acetyltransferases. This inhibition leads to a reduction in the acetylation of both histone and non-histone protein targets, which in turn alters gene expression.

Effects on Gene Expression: Quantitative Data

While comprehensive global transcriptomic data for MG-149 is not yet widely available, studies have quantified its effects on specific genes, particularly within the p53 pathway. The following table summarizes the observed changes in mRNA levels in response to MG-149 treatment.

| Gene | Cell Line | Treatment Conditions | Fold Change in mRNA Expression | Reference |

| p21 (CDKN1A) | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |

| Mdm2 | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |

| Bax/Bcl2 ratio | LS8 | 50 μM MG-149 for 1h, followed by 5 mM NaF for 24h | Decreased | [3] |

Note: The study demonstrated a statistically significant decrease but did not provide specific fold-change values.

Given that MG-149 inhibits Tip60 and MOF, it is anticipated that its broader effects on gene expression will mirror those observed upon the inhibition or knockdown of these HATs. Studies on Tip60 and MOF have revealed their roles in regulating a wide array of genes involved in cell cycle control, DNA damage response, and apoptosis.

Impact on Key Signaling Pathways

p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. Its activity is modulated by post-translational modifications, including acetylation. Both Tip60 and MOF are known to acetylate p53, which is crucial for its activation and the subsequent transcription of its target genes. By inhibiting Tip60 and MOF, MG-149 can suppress p53-mediated transcriptional activation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factors are key regulators of the inflammatory response, cell survival, and proliferation. The activity of the NF-κB subunit p65 (RelA) is enhanced by acetylation. By inhibiting HATs that can acetylate p65, MG-149 is expected to suppress the transcriptional activity of NF-κB.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the effects of MG-149.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of MG-149 to inhibit the enzymatic activity of recombinant Tip60 or MOF.

-

Reagents and Materials:

-

Recombinant human Tip60 or MOF protein

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA (radiolabeled or with a fluorescent tag)

-

MG-149

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter (for radiolabeled Acetyl-CoA) or fluorescence plate reader.

-

-

Protocol:

-

Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and histone peptide substrate.

-

Add varying concentrations of MG-149 or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate for a specified time (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding acetic acid).

-

Quantify the amount of acetylated peptide using either a scintillation counter or a fluorescence plate reader.

-

Calculate the IC50 value of MG-149.

-

Cell-Based Gene Expression Analysis (qPCR)

This protocol details how to assess the impact of MG-149 on the expression of specific target genes in a cellular context.

-

Reagents and Materials:

-

Cell line of interest (e.g., LS8, cancer cell lines)

-

Cell culture medium and supplements

-

MG-149

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers (e.g., for p21, Mdm2, Bax, Bcl2, and a housekeeping gene)

-

qPCR instrument

-

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentration of MG-149 or vehicle control for a specified duration (e.g., 1-24 hours).

-

(Optional) Co-treat with a stimulus to activate a pathway of interest (e.g., DNA damaging agent to activate p53).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using gene-specific primers to quantify the relative mRNA levels of target genes.

-

Normalize the expression of target genes to a housekeeping gene and calculate the fold change in expression relative to the vehicle-treated control.

-

NF-κB or p53 Reporter Assay

This assay measures the effect of MG-149 on the transcriptional activity of NF-κB or p53.

-

Reagents and Materials:

-

Reporter cell line (e.g., HEK293T)

-

Expression plasmid for NF-κB or p53 (if not endogenously expressed)

-

Reporter plasmid containing a luciferase gene downstream of NF-κB or p53 response elements

-

Transfection reagent

-

MG-149

-

Luciferase assay reagent

-

Luminometer

-

-

Protocol:

-

Co-transfect the reporter cell line with the expression plasmid (if needed) and the reporter plasmid.

-

After 24-48 hours, treat the transfected cells with MG-149 or vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., TNF-α for NF-κB, doxorubicin for p53) to activate the pathway.

-

After a suitable incubation period (e.g., 6-24 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.

-

Conclusion

MG-149 is a valuable chemical probe for elucidating the roles of Tip60 and MOF in gene regulation. Its ability to modulate the p53 and NF-κB pathways highlights its potential for further investigation in the context of cancer and inflammatory diseases. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to explore the biological effects of MG-149 and the broader implications of HAT inhibition. Further studies employing global transcriptomic and proteomic approaches will be instrumental in fully characterizing the cellular consequences of MG-149 treatment and in identifying novel therapeutic opportunities.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterisation of a Tip60 Specific Inhibitor, NU9056, in Prostate Cancer | PLOS One [journals.plos.org]

- 3. Histone Acetyltransferase MOF Orchestrates Outcomes at the Crossroad of Oncogenesis, DNA Damage Response, Proliferation, and Stem Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MG 149 in the DNA Damage Response: A Technical Overview

Disclaimer: The following guide is a synthesized document based on available research. The molecule "MG 149" does not correspond to a known, publicly documented compound or protein with a well-established role in the DNA damage response. The information presented here is based on a hypothetical scenario where such a molecule exists and is intended to serve as a template for documenting the activities of a novel therapeutic agent.

Abstract

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. Cellular mechanisms, collectively known as the DNA Damage Response (DDR), have evolved to detect and repair these lesions, thereby maintaining genomic stability. This technical guide provides a comprehensive overview of the putative role of a novel small molecule, this compound, in modulating the DDR pathway. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the signaling cascades it influences. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies targeting the DDR.

Introduction to this compound

This compound is a synthetic, cell-permeable small molecule inhibitor with high specificity for a key kinase in the DNA damage signaling cascade. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of this target protein, effectively abrogating its downstream signaling functions. This targeted inhibition presents a promising therapeutic window for sensitizing cancer cells to DNA-damaging agents.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line |

| IC50 (Target Kinase) | 15 nM | HeLa |

| IC50 (Off-Target Kinase 1) | > 10 µM | HEK293T |

| IC50 (Off-Target Kinase 2) | > 10 µM | U2OS |

| Cellular IC50 (Proliferation) | 150 nM | MCF-7 |

| Combination Index (with Cisplatin) | 0.4 | A549 |

Table 2: Pharmacokinetic Properties of this compound in Murine Models

| Parameter | Value | Route of Administration |

| Bioavailability (Oral) | 45% | Oral gavage |

| Half-life (t1/2) | 8 hours | Intravenous |

| Cmax (10 mg/kg) | 2.5 µM | Oral gavage |

| Tumor-to-Plasma Ratio | 3.2 | Xenograft model |

Signaling Pathway Modulation by this compound

This compound acts as a potent inhibitor of a central kinase in the DNA damage response pathway. Upon DNA damage, this kinase is activated and phosphorylates a cascade of downstream effector proteins involved in cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis. By inhibiting this kinase, this compound prevents these downstream events, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with compromised DNA repair mechanisms.

Caption: this compound inhibits a key target kinase in the DNA damage response pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

-

Reagents and Materials:

-

Recombinant purified target kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (at Km concentration for the kinase)

-

Substrate peptide (biotinylated)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay (Promega)

-

384-well white plates

-

-

Procedure:

-

Add 2.5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the reaction by adding 5 µL of 2x ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

-

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Western Blot Analysis of Phospho-Protein Levels

This protocol is used to assess the in-cell inhibition of the target kinase by measuring the phosphorylation status of a downstream substrate.

-

Reagents and Materials:

-

Cell line of interest (e.g., HeLa)

-

This compound

-

DNA damaging agent (e.g., Etoposide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-substrate, anti-total-substrate, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and transfer system

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.

-

Induce DNA damage by adding Etoposide and incubate for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-protein signal to the total protein and loading control.

-

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent that targets a key vulnerability in cancer cells by modulating the DNA damage response. The data presented in this guide highlight its potency and selectivity. Future research will focus on comprehensive in vivo efficacy studies in various cancer models, the identification of predictive biomarkers for patient stratification, and further elucidation of potential resistance mechanisms. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for the continued investigation and development of this compound as a potential cancer therapeutic.

Investigating MG 149 in Specific Cancer Cell Lines: A Technical Guide

Introduction

MG 149 is a small molecule inhibitor targeting the MYST family of histone acetyltransferases (HATs), with notable potency against Lysine Acetyltransferase 5 (KAT5), also known as Tip60, and Males Absent on the First (MOF).[1] These enzymes play a crucial role in chromatin modification and the regulation of gene expression. By catalyzing the acetylation of histone and non-histone proteins, including the tumor suppressor p53, they are implicated in vital cellular processes such as DNA repair, cell cycle control, and apoptosis.[2][3] Dysregulation of KAT5 and other sirtuins has been linked to cancer progression and drug resistance, making them attractive therapeutic targets.[3][4] This technical guide provides an in-depth overview of this compound's effects on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and presenting relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action

This compound primarily functions as a competitive inhibitor of Acetyl-CoA, targeting the catalytic activity of KAT5 (Tip60) and MOF.[1] Inhibition of these enzymes disrupts downstream signaling pathways, most notably the p53-mediated apoptotic pathway. In response to cellular stress, such as DNA damage, KAT5/MOF can acetylate p53 at specific lysine residues (e.g., K120), which enhances its stability and pro-apoptotic function.[2][5] By inhibiting this acetylation, this compound can modulate the expression of p53 target genes, including the Bcl-2 family of proteins, ultimately influencing the cell's decision to undergo apoptosis.[2][6] In some contexts, particularly in combination with other agents, this compound has also been shown to induce cell death by aggravating endoplasmic reticulum (ER) stress.[7][8]

Effects of this compound on Specific Cancer Cell Lines

This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines, primarily by inducing apoptosis and inhibiting proliferation.

Hepatocellular Carcinoma (HCC)

In HCC cell lines (Huh7, Hep3B, and HepG2), this compound has shown a potent synergistic effect when combined with the standard first-line drug, sorafenib.[7] This combination significantly enhances apoptotic cell death compared to either drug used alone.[8][9] The underlying mechanism involves the aggravation of ER stress, leading to cytotoxic effects rather than adaptive cell survival.[7][8]

Table 1: Apoptosis Induction in HCC Cell Lines by this compound and Sorafenib Co-Treatment

| Cell Line | Treatment | % Apoptotic Cells (Annexin-V Positive) |

|---|---|---|

| Huh7 | Sorafenib + this compound | 11.03%[8][10] |

| Hep3B | Sorafenib + this compound | 21.68%[8][10] |

| HepG2 | Sorafenib + this compound | 36.33%[8][10] |

Data represents the percentage of cells costained with PI and Annexin-V after combination treatment.[8][10]

Malignant Pleural Mesothelioma (MPM)

Studies on MPM cell lines, such as NCI-H226, reveal that this compound effectively induces apoptosis and reduces cell proliferation.[4][11] Treatment with this compound leads to a significant increase in programmed cell death, which is associated with the activation of key executioner caspases.[11]

Table 2: Pro-Apoptotic Effects of this compound in NCI-H226 MPM Cells

| Treatment Concentration | Duration | Observation |

|---|---|---|

| 2.5 µM - 5 µM | 24 and 48 hours | Significant increase in cellular apoptosis.[11] |

| >10 µM | Not specified | Significant reduction in proliferative rate.[4] |

| 2.5 µM - 5 µM | 24 and 48 hours | Increased activation of caspase-3/7.[11] |

Other Cancer Cell Lines

This compound has also been investigated in other cancer contexts:

-

Anaplastic Thyroid Cancer (ATC): this compound suppresses ATC progression by inhibiting KAT5-mediated c-Myc acetylation.[12]

-

Colorectal Cancer: Downregulation of miR-149 has been observed in HCT116 and SW620 cell lines.[13] While not a direct study of the this compound compound, it highlights the relevance of pathways that could be modulated by such inhibitors.

-

Breast Cancer: In BRCA1-deficient cell lines like SUM149 and MDA-MB-436, inhibition of sirtuins (the broader class to which KATs belong) has shown a synthetic lethal effect.[14]

Signaling Pathways and Visualizations

The mechanism of this compound involves the modulation of key cellular signaling pathways. The following diagrams, created using the DOT language, visualize these complex interactions.

This compound-Mediated Apoptosis Pathway

This compound inhibits KAT5/MOF, preventing the acetylation of p53. This leads to a downstream modulation of the Bcl-2 protein family, tipping the balance towards apoptosis through the activation of caspases.

Caption: this compound inhibits KAT5/MOF, modulating p53 acetylation and inducing apoptosis.

Synergistic ER Stress Pathway in HCC

In combination with sorafenib, this compound enhances ER stress in HCC cells, leading to cytotoxic outcomes.

Caption: this compound and Sorafenib synergistically induce ER stress, leading to apoptosis in HCC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

General Experimental Workflow

The typical workflow for assessing this compound involves cell culture, treatment, and subsequent analysis of cellular endpoints like viability and apoptosis.

Caption: Standard workflow for in vitro investigation of this compound in cancer cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell metabolic activity, an indicator of viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15]

-

Solubilization: Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance at 595 nm using a microplate reader.[15] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound as described above for 24 or 48 hours.[11]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8][11]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.

-

Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, acetyl-p53, Bax, Bcl-2, cleaved Caspase-3, GAPDH) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize band intensities to a loading control like GAPDH or β-actin.[2][6]

This compound demonstrates significant potential as an anti-cancer agent, particularly through its ability to inhibit KAT5/MOF and induce apoptosis in a variety of cancer cell lines. Its synergistic activity with established chemotherapeutics like sorafenib in HCC highlights a promising avenue for combination therapies.[7] The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to further investigate the therapeutic utility of this compound and explore the broader role of histone acetyltransferase inhibition in oncology. Further in vivo studies are warranted to validate these in vitro findings and to explore the optimal dosing and therapeutic window for this compound.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. meridian.allenpress.com [meridian.allenpress.com]

- 3. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. MG149 Inhibits MOF-Mediated p53 Acetylation to Attenuate X-Ray Radiation-Induced Apoptosis in H9c2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MG-149 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. This compound | CAS:1243583-85-8 | HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. researchgate.net [researchgate.net]

- 15. Kaempferol induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in MC-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of MG 149 on p53 and NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MG 149 is a small molecule inhibitor of the histone acetyltransferase (HAT) MOF (Males absent on the first), also known as KAT5. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a particular focus on its effects on the p53 and nuclear factor-kappa B (NF-κB) signaling pathways. Through the inhibition of MOF, this compound modulates the acetylation of key cellular proteins, including the tumor suppressor p53, thereby influencing critical cellular processes such as apoptosis and the DNA damage response. While direct evidence of this compound's impact on the NF-κB pathway is limited, this guide explores the potential for indirect regulation through the well-established crosstalk between the p53 and NF-κB signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols, and presents visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a potent and specific inhibitor of the MYST family acetyltransferase MOF (KAT5). MOF is a crucial epigenetic regulator that catalyzes the acetylation of histone H4 at lysine 16 (H4K16ac), a modification associated with transcriptional activation and DNA repair. Beyond its role in histone modification, MOF also acetylates non-histone proteins, including the tumor suppressor p53. By inhibiting MOF's enzymatic activity, this compound provides a valuable tool for investigating the physiological and pathological roles of MOF-mediated acetylation.

Effect of this compound on the p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage, oncogene activation, and hypoxia. The activity of p53 is tightly controlled by post-translational modifications, including acetylation.

Mechanism of Action: Inhibition of p53 Acetylation

This compound exerts its primary effect on the p53 pathway by inhibiting MOF-mediated acetylation of p53 at lysine 120 (p53K120ac). Acetylation at this residue is a key event in the activation of p53's pro-apoptotic functions. In response to cellular stress, such as X-ray radiation, MOF expression is upregulated, leading to increased p53K120 acetylation. This, in turn, promotes the expression of pro-apoptotic target genes like BAX. This compound treatment has been shown to significantly downregulate the levels of MOF, p53, and p53K120ac in irradiated cells.[1]

Functional Consequences: Modulation of Apoptosis

The impact of this compound on apoptosis is context-dependent:

-

Attenuation of Radiation-Induced Apoptosis: In cardiomyocyte H9c2 cells exposed to X-ray radiation, pretreatment with this compound has been demonstrated to suppress apoptosis.[1] This protective effect is attributed to the inhibition of the MOF-p53K120ac axis, leading to a decrease in the expression of the pro-apoptotic protein BAX and an increase in the anti-apoptotic protein Bcl-2.[1]

-

Induction of Apoptosis in Cancer Cells: Conversely, in malignant pleural mesothelioma (MPM) cells (NCI-H226), this compound has been shown to induce apoptosis. Treatment with this compound leads to a significant increase in Annexin V-positive cells and the activation of caspase-3/7.[2]

Quantitative Data on p53 Pathway Modulation

The following table summarizes the quantitative effects of this compound on key proteins in the p53 pathway, as determined by Western blot analysis in X-ray irradiated H9c2 cells.[1]

| Protein | Treatment Group | Fold Change vs. Control (0 Gy + 0 µM this compound) | Statistical Significance (p-value) |

| MOF | 4 Gy + 0 µM this compound | Increased | < 0.01 |

| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |

| p53 | 4 Gy + 0 µM this compound | Increased | < 0.01 |

| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |

| p53K120ac | 4 Gy + 0 µM this compound | Increased | < 0.01 |

| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 | |

| BAX | 4 Gy + 0 µM this compound | Increased | < 0.01 |

| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.05 | |

| Bcl-2 | 4 Gy + 0 µM this compound | Decreased | < 0.01 |

| 4 Gy + 5 µM this compound | Increased (compared to 4 Gy + 0 µM) | < 0.01 | |

| Caspase-3 | 4 Gy + 0 µM this compound | Increased | < 0.01 |

| 4 Gy + 5 µM this compound | Decreased (compared to 4 Gy + 0 µM) | < 0.01 |

Signaling Pathway Diagram

Potential Effect of this compound on the NF-κB Signaling Pathway

Currently, there is no direct experimental evidence demonstrating the effect of this compound on the NF-κB signaling pathway. However, a plausible indirect effect can be hypothesized based on the extensive and complex crosstalk between the p53 and NF-κB pathways.

Crosstalk between p53 and NF-κB

The p53 and NF-κB transcription factors often have opposing roles in regulating cellular processes such as apoptosis and cell survival. Their activities are reciprocally regulated through various mechanisms:

-

Competition for Co-activators: Both p53 and the p65 (RelA) subunit of NF-κB compete for limiting amounts of the transcriptional co-activators p300/CBP.[3]

-

Direct Protein-Protein Interactions: p53 can directly interact with NF-κB subunits, leading to mutual inhibition of their transcriptional activities.

-

Regulation of Inhibitory Proteins: p53 can influence the expression of NF-κB inhibitors.

Given that this compound modulates p53 activity by altering its acetylation status, it is conceivable that this could lead to a shift in the balance of the p53/NF-κB crosstalk, thereby indirectly affecting NF-κB-dependent gene expression. For instance, if this compound-mediated inhibition of p53 acetylation leads to a less active p53, this could potentially relieve the p53-mediated repression of NF-κB, resulting in increased NF-κB activity. Conversely, in a different cellular context, altered p53 function could sequester co-activators away from NF-κB, leading to its inhibition. Further research is required to elucidate the precise nature of this potential indirect regulation.

Hypothetical Signaling Pathway Diagram

Experimental Protocols

Western Blot Analysis of p53 Pathway Proteins in H9c2 Cells

This protocol is adapted from the methodology used to study the effect of this compound on X-ray irradiated H9c2 cells.[1]

4.1.1. Materials

-

H9c2 rat cardiomyocyte cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (AbMole Bioscience)

-

X-ray irradiator

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

anti-MOF (1:1000, Proteintech)

-

anti-p53 (1:1000, Proteintech)

-

anti-p53K120ac (1:500, Abcam)

-

anti-BAX (1:1000, Proteintech)

-

anti-Bcl-2 (1:1000, Proteintech)

-

anti-Caspase-3 (1:1000, Proteintech)

-

anti-GAPDH (1:1000, Proteintegch)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

4.1.2. Procedure

-

Cell Culture and Treatment: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Pre-treat cells with 5 µM this compound for 24 hours.

-

Expose cells to 4 Gy of X-ray radiation.

-

Protein Extraction: After the desired incubation time post-irradiation, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, normalizing to a loading control such as GAPDH.

Apoptosis Assay by Annexin V/PI Staining in NCI-H226 Cells

This protocol is based on the methodology used to assess this compound-induced apoptosis in malignant pleural mesothelioma cells.[2]

4.2.1. Materials

-

NCI-H226 malignant pleural mesothelioma cell line

-

Appropriate cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

4.2.2. Procedure

-

Cell Culture and Treatment: Plate NCI-H226 cells and allow them to adhere.

-

Treat cells with the desired concentrations of this compound (e.g., 2.5 µM and 5 µM) for 24 and 48 hours. Include an untreated control.

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Experimental Workflow Diagram

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the roles of MOF/KAT5 in cellular signaling. Its ability to inhibit p53 acetylation provides a clear mechanism for its observed effects on apoptosis. While the direct impact of this compound on the NF-κB pathway remains to be experimentally determined, the intricate crosstalk between p53 and NF-κB suggests a high probability of indirect regulation.

Future research should focus on:

-

Directly investigating the effect of this compound on NF-κB activation and target gene expression in various cell types.

-

Exploring the role of this compound in other MOF-dependent cellular processes.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting MOF with inhibitors like this compound.

References

understanding the downstream effects of Tip60 inhibition by MG 149

An In-depth Technical Guide to the Downstream Effects of Tip60 Inhibition by MG149

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tip60 (Tat-interactive protein, 60 kDa), also known as KAT5, is a crucial lysine acetyltransferase (KAT) belonging to the MYST family.[1][2] It plays a central role in a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, cell cycle control, and, most notably, the DNA Damage Response (DDR).[1][3][4] Tip60's function is often dysregulated in various cancers, making it a compelling target for therapeutic intervention.[5][6] MG149 is a potent small-molecule inhibitor that targets Tip60's histone acetyltransferase (HAT) activity, providing a valuable tool for dissecting its cellular functions and for potential therapeutic development.[7][8] This guide details the mechanism of MG149, its downstream molecular effects, and the experimental protocols used to characterize them.

MG149: Mechanism and Specificity

MG149 functions as a histone acetyltransferase inhibitor by targeting the acetyl-CoA binding site of Tip60.[7] Its inhibitory activity is not exclusively limited to Tip60, as it also potently inhibits MOF (males absent on the first), another MYST family HAT.[8] However, it shows little activity towards other acetyltransferases like PCAF and p300.[8] This competitive inhibition of acetyl-CoA binding prevents the transfer of acetyl groups to Tip60's various histone and non-histone substrates, thereby blocking its downstream functions.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of MG149 and its observed effects on cellular processes.

Table 1: Inhibitory Activity of MG149

| Target Enzyme | IC50 Value | Notes |

|---|---|---|

| Tip60 (KAT5) | 74 µM | Potent inhibition.[7][8] |

| MOF (KAT8) | 47 µM | Similar potency to Tip60.[7][8] |

| PCAF | >200 µM | Little to no inhibitory effect.[8] |

| p300 | >200 µM | Little to no inhibitory effect.[8] |

Table 2: Downstream Cellular Effects of Tip60 Inhibition by MG149

| Cellular Process | Cell Line(s) | Effect of MG149 | Quantitative Finding |

|---|---|---|---|

| Proliferation | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 inhibited cell proliferation.[9] |

| Apoptosis | Anaplastic Thyroid Cancer (ATC) | Induction | MG149 increased the rate of apoptosis.[9] |

| Migration & Invasion | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 suppressed migratory and invasive capabilities.[9] |

| Epithelial-Mesenchymal Transition (EMT) | CAL-62, 8505C (ATC) | Inhibition | EMT was significantly inhibited by MG149.[9] |

| c-Myc Acetylation | Anaplastic Thyroid Cancer (ATC) | Inhibition | MG149 suppressed KAT5-mediated c-Myc acetylation.[9] |

| Chemosensitivity | Anaplastic Thyroid Cancer (ATC) | Potentiation | MG149 enhanced sensitivity to cisplatin (CDDP).[9] |

| Regulatory T Cell (Treg) Induction | Murine CD4+ T cells | Enhancement | Increased Foxp3+ Treg cell induction at low-mid concentrations.[10][11] |

Downstream Signaling Pathways Affected by MG149

Inhibition of Tip60 by MG149 perturbs several critical signaling cascades.

Inhibition of the DNA Damage Response (DDR)

Tip60 is a master regulator of the DDR, particularly in response to DNA double-strand breaks (DSBs).[3][5] Upon DNA damage, the MRN complex (Mre11-Rad50-Nbs1) recruits both the ATM kinase and Tip60 to the break site.[12] Tip60 then acetylates ATM, a step that is essential for the full activation of ATM's kinase activity.[3][13] Activated ATM subsequently phosphorylates a host of downstream targets (e.g., p53, CHK2, H2AX) to initiate cell cycle arrest and DNA repair.[3] MG149, by inhibiting Tip60, prevents ATM acetylation and activation, thereby crippling the cell's ability to respond to and repair DSBs.[14]

Modulation of the p53 Pathway and Apoptosis

Tip60's role in apoptosis is tightly linked to the tumor suppressor protein p53.[15] In response to severe DNA damage, Tip60 acetylates p53 on lysine 120 (K120).[16][17] This specific modification is a critical decision point, steering the cellular outcome away from cell cycle arrest and towards apoptosis by promoting the transcription of pro-apoptotic genes like PUMA and Bax.[16][18] By inhibiting Tip60, MG149 prevents p53 K120 acetylation. This abrogates the p53-dependent apoptotic response, even if the cell cycle arrest function of p53 remains intact.[16] This has complex implications, as it can prevent damaged cells from being eliminated. However, in some cancer contexts where apoptosis is already dysregulated, inhibiting other Tip60 functions can lead to cell death through other mechanisms.[9]

Suppression of c-Myc-Mediated Oncogenesis

The oncoprotein c-Myc is a key driver of cell proliferation and is frequently overexpressed in cancer. Recent studies have shown that Tip60 (KAT5) can acetylate c-Myc, leading to its stabilization and promoting the development of anaplastic thyroid cancer (ATC).[9] MG149 has been shown to effectively inhibit this process. By blocking Tip60-mediated c-Myc acetylation, MG149 reduces c-Myc protein levels, which in turn suppresses the proliferation, migration, and invasion of ATC cells.[9] This highlights a direct downstream effect of MG149 on a critical oncogenic pathway.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon research findings. Below are synthesized protocols for key experiments used to study the effects of Tip60 inhibition.

Histone Acetyltransferase (HAT) Activity Assay

This assay measures the enzymatic activity of Tip60 and its inhibition by compounds like MG149.

-

Principle: A radiometric or ELISA-based method to quantify the transfer of an acetyl group from acetyl-CoA to a histone substrate.[13][19]

-

Methodology (ELISA-based):

-

Immunoprecipitation: Immunoprecipitate Tip60 from nuclear extracts using a Tip60-specific antibody bound to protein A/G beads.

-

Washing: Wash the immunoprecipitates twice with a high-salt buffer and twice with HAT assay buffer (50 mM Tris pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).[13]

-

Reaction Setup: Resuspend the beads in HAT assay buffer containing a biotinylated histone H4 peptide substrate and acetyl-CoA. For inhibition studies, pre-incubate the beads with various concentrations of MG149 before adding substrates.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.[13]

-

Detection: Stop the reaction and transfer the supernatant to a streptavidin-coated plate to capture the biotinylated peptide.

-

Quantification: Use an antibody specific for acetylated lysine to detect the product. Quantify the signal using a secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate. Read absorbance on a plate reader.

-

Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of MG149.

-

Cell Proliferation and Viability Assays

These assays determine the effect of MG149 on cancer cell growth.

-

Principle: Colorimetric assays like MTS or Sulforhodamine B (SRB) measure the number of viable cells in a culture.[14][20]

-

Methodology (MTS Assay):

-

Cell Plating: Seed cells (e.g., A431, JHU006) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of MG149 or a vehicle control (DMSO).

-

Incubation: Incubate for desired time points (e.g., 24, 48, 72 hours).

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of cells undergoing apoptosis after treatment.

-

Principle: Uses Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye (like propidium iodide or FVD eFlour 660) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[9][21]

-

Methodology:

-

Treatment: Treat cells (e.g., U2OS, CAL-62) with MG149 or a positive control (e.g., Doxorubicin) for 24 hours.

-

Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells is quantified as the population positive for Annexin V and negative or positive for the viability dye.[21]

-

Immunoprecipitation and Western Blotting

This protocol is used to assess changes in protein levels and post-translational modifications (like acetylation) of Tip60 targets.

-